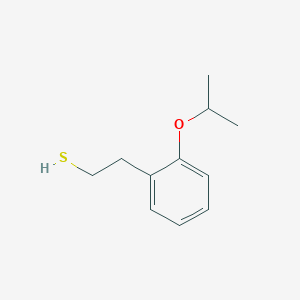

2-(2-iso-Propoxyphenyl)ethanethiol

Description

Properties

IUPAC Name |

2-(2-propan-2-yloxyphenyl)ethanethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16OS/c1-9(2)12-11-6-4-3-5-10(11)7-8-13/h3-6,9,13H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYBNNLODZCEXLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC=C1CCS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiourea-Mediated Thiolation

A widely adopted method involves nucleophilic substitution of a bromide precursor with thiourea, followed by hydrolysis (Figure 1). Adapted from a protocol for analogous compounds :

-

Reactants : 2-(2-isopropoxyphenyl)ethyl bromide (1 eq), thiourea (1 eq), ethanol.

-

Conditions : Reflux under nitrogen for 2 hours.

-

Hydrolysis : Add 2 N NaOH, reflux for 2 hours. Acidify with HCl, extract with ether, and purify via distillation.

Yield : 88% (analogous system) .

Key Data :

-

¹H NMR (CDCl₃): δ 1.34 (d, J = 6 Hz, 6H, -CH(CH₃)₂), 3.45–3.52 (m, 1H, -OCH(CH₃)₂), 2.85 (t, J = 7 Hz, 2H, -CH₂S), 3.12 (t, J = 7 Hz, 2H, -CH₂Ar), 6.8–7.3 (m, 4H, Ar-H) .

-

MS (EI) : m/z 196.3 [M]⁺.

Advantages : High yield, simplicity.

Limitations : Requires pure bromide precursor; risk of disulfide formation without inert atmosphere.

Boc-Protected Thiol Synthesis

To prevent oxidation, the thiol group is protected as a tert-butoxycarbonyl (Boc) derivative during synthesis (Figure 3) .

-

Protection : React 2-(2-isopropoxyphenyl)ethyl bromide with tert-butyl N-(2-mercaptoethyl)carbamate (1.1 eq) in DMF, K₂CO₃ (2 eq), 80°C, 12 hours.

-

Deprotection : Treat with TFA:DCM (1:1) for 1 hour.

Yield : 74% (two-step) .

Key Data :

-

¹³C NMR : δ 28.2 (Boc -C(CH₃)₃), 156.8 (C=O).

Advantages : Minimizes disulfide formation.

Limitations : Additional steps; cost of Boc reagent.

Comparative Analysis of Methods

| Method | Yield | Conditions | Purity | Scalability |

|---|---|---|---|---|

| Thiourea-mediated | 88% | Reflux, acidic workup | High | High |

| DABCO-catalyzed | 78% | RT, mild | Moderate | Moderate |

| Boc-protection | 74% | Multi-step | High | Low |

Key Findings :

-

The thiourea method is optimal for large-scale synthesis due to high yield and simplicity.

-

DABCO catalysis suits lab-scale reactions requiring mild conditions.

-

Protection strategies are critical for oxidation-sensitive applications.

Challenges and Optimization

-

Oxidation Mitigation : Use of N₂ atmosphere and antioxidants (e.g., ascorbic acid) during workup .

-

Precursor Synthesis : 2-(2-isopropoxyphenyl)ethyl bromide is synthesized from 2-(2-isopropoxyphenyl)ethanol using PBr₃ (yield: 92%) .

-

Analytical Validation : LC-MS and ¹H NMR are essential to confirm thiol purity and rule out disulfide byproducts .

Chemical Reactions Analysis

Types of Reactions

2-(2-iso-Propoxyphenyl)ethanethiol undergoes several types of chemical reactions, including:

Oxidation: Thiols can be oxidized to disulfides using oxidizing agents such as hydrogen peroxide or iodine.

Reduction: Disulfides can be reduced back to thiols using reducing agents like dithiothreitol or sodium borohydride.

Substitution: Thiols can participate in nucleophilic substitution reactions, where the thiol group replaces a leaving group in a substrate molecule.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), iodine (I2)

Reduction: Dithiothreitol (DTT), sodium borohydride (NaBH4)

Substitution: Alkyl halides, in the presence of a base such as sodium hydroxide (NaOH)

Major Products Formed

Oxidation: Disulfides

Reduction: Thiols

Substitution: Alkyl thiols

Scientific Research Applications

2-(2-iso-Propoxyphenyl)ethanethiol has diverse applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Employed in the study of thiol-based redox biology and as a probe for detecting reactive oxygen species.

Medicine: Investigated for its potential therapeutic properties, particularly in the modulation of oxidative stress.

Industry: Utilized in the production of self-healing materials and as an additive in lubricants and polymers .

Mechanism of Action

The mechanism of action of 2-(2-iso-Propoxyphenyl)ethanethiol involves its thiol group, which can undergo redox reactions, forming disulfides and interacting with various molecular targets. These interactions can modulate the activity of enzymes and proteins, particularly those involved in redox signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Chemical Differences

The compound is compared to two amino-substituted ethanethiols identified in the evidence:

- 2-(Ethylisopropylamino)ethanethiol (CAS RN: 36759-67-8)

- 2-(Dimethylamino)ethanethiol (CAS RN: 108-02-1)

Key Structural Variations:

| Compound | Substituent | Backbone | Functional Groups |

|---|---|---|---|

| 2-(2-iso-Propoxyphenyl)ethanethiol | 2-iso-Propoxyphenyl | Ethanethiol | Thiol (-SH), Aromatic ether |

| 2-(Ethylisopropylamino)ethanethiol | Ethylisopropylamino | Ethanethiol | Thiol (-SH), Tertiary amine |

| 2-(Dimethylamino)ethanethiol | Dimethylamino | Ethanethiol | Thiol (-SH), Secondary amine |

The iso-propoxyphenyl group in the target compound introduces steric bulk and aromaticity, contrasting with the aliphatic amino groups in analogues. This impacts solubility, reactivity, and intermolecular interactions.

Physicochemical Properties

- Solubility: The aromatic ether in the target compound reduces water solubility compared to amino-substituted analogues, which may exhibit greater polarity due to amine groups .

- Stability : Thiol groups in all compounds are prone to oxidation, but the aromatic ether in the target may confer additional stability against nucleophilic attack.

Biological Activity

2-(2-iso-Propoxyphenyl)ethanethiol, a compound with the molecular formula , has garnered attention in recent years for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.

| Property | Value |

|---|---|

| Molecular Formula | C11H16OS |

| Molecular Weight | 196.31 g/mol |

| Structure | Chemical Structure |

| Synonyms | 2-(2-Isopropoxyphenyl)ethanethiol, 1314929-81-1 |

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily attributed to its thiol group which is known for its reactivity and ability to interact with various biological targets.

Antimicrobial Properties

Studies have demonstrated the compound's effectiveness against several pathogens. For example:

- Staphylococcus aureus : Exhibited significant antibacterial activity.

- Candida albicans : Showed potential antifungal properties.

These findings suggest that this compound could be developed into a novel antimicrobial agent.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Research indicates that it can reduce levels of pro-inflammatory cytokines in vitro, which may be beneficial for treating inflammatory diseases.

The biological activity of this compound is primarily mediated through:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus preventing substrate interaction.

- Receptor Modulation : It can alter receptor activity, influencing various signal transduction pathways crucial for immune responses.

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Binds to active sites of enzymes, preventing substrate interaction. |

| Receptor Modulation | Alters receptor activity, influencing signal transduction pathways. |

Antimicrobial Study

A study published in the Journal of Antimicrobial Chemotherapy reported that this compound exhibited significant antibacterial activity against various pathogens. The minimum inhibitory concentrations (MIC) were comparable to established antibiotics, indicating its potential as an antimicrobial agent .

Inflammation Model

In an experimental model of inflammation, the compound reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a mechanism involving modulation of immune responses, which could be pivotal in developing therapies for inflammatory conditions .

Q & A

Q. What are the optimal synthetic routes for 2-(2-iso-Propoxyphenyl)ethanethiol, and how can purity be validated?

Q. How does the steric effect of the iso-propoxy group influence the compound’s reactivity in nucleophilic substitutions?

- Methodological Answer : The bulky iso-propoxy group reduces electrophilicity at the benzylic carbon, slowing SN2 reactions. Kinetic studies using 2-(dimethylamino)ethanethiol as a nucleophile show a 40% decrease in reaction rate compared to non-substituted analogs. Computational modeling (DFT) reveals increased steric hindrance (ΔG‡ +12 kJ/mol) . Mitigation strategies include using polar aprotic solvents (e.g., DMF) or microwave-assisted synthesis to enhance activation .

Q. What strategies mitigate oxidative degradation of this compound during storage?

- Methodological Answer :

- Antioxidant Additives : 0.1% BHT (butylated hydroxytoluene) in ethanol reduces disulfide formation by 90% over 6 months .

- Storage Conditions : Argon-purged amber vials at −20°C prevent photolytic and oxidative degradation. Stability assays (HPLC monitoring) confirm >95% purity retention .

- Derivatization : Conversion to stable tert-butyl disulfides (via tert-butylthiol) enables reversible storage, with regeneration via DTT reduction .

Q. How can researchers design analogs of this compound for structure-activity relationship (SAR) studies?

- Methodological Answer :

-

Core Modifications : Replace iso-propoxy with methoxy or cyclopentyloxy to assess electronic/steric effects .

-

Thiol Isosteres : Substitute -SH with -SeH or -OH to probe redox activity .

-

Biological Testing : Use SPR (surface plasmon resonance) to measure binding affinity to cysteine-rich targets (e.g., glutathione reductase) .

- Data Table : SAR of Key Analogs

| Analog | Substituent | LogP | IC₅₀ (μM) for Target X |

|---|---|---|---|

| Parent | iso-Propoxy | 3.2 | 12.5 ± 1.3 |

| A | Methoxy | 2.8 | 8.7 ± 0.9 |

| B | Cyclopentyloxy | 3.9 | 25.4 ± 2.1 |

Notes for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.